4-Ethoxypyridine n-oxide

Coordination Chemistry Magnetic Materials EPR Spectroscopy

Sourcing 4-substituted pyridine N-oxides with consistent electronic properties is critical for reproducible metal complex synthesis and pharmaceutical intermediate production. 4-Ethoxypyridine N-oxide (CAS 14474-56-7) addresses this need: • Enables synthesis of 2-(2-pyridylmethylsulfinyl)benzimidazole antiulcer agents (omeprazole class) with validated patent-route compatibility. • Unique 4-ethoxy substitution tunes spin-spin interactions in dimeric Cu complexes, supporting design of molecular magnetic materials with tailored ground states. • Forms well-defined Co, Ni, Cu, Zn nitrate complexes for coordination polymer and MOF construction. Available as a solid with mp 122-123 °C; ships ambient.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 14474-56-7
Cat. No. B083346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxypyridine n-oxide
CAS14474-56-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCOC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
InChIKeyOWDMBYMZBXLZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxypyridine N-oxide Technical Profile


4-Ethoxypyridine N-oxide (CAS 14474-56-7) is a heterocyclic N-oxide compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . As an intermediate in the synthesis of pharmaceuticals and advanced materials, this compound possesses a substituted pyridine ring with an electron-donating ethoxy group at the 4-position, which imparts distinct electronic and steric properties . The compound is a solid at room temperature with a reported melting point of 122–123 °C and is typically synthesized via nucleophilic substitution of 4-nitropyridine N-oxide with ethanol in the presence of a base [1].

Why 4-Ethoxypyridine N-oxide Is Irreplaceable


The performance of pyridine N-oxide derivatives is highly sensitive to the nature of the substituent at the 4-position. The electron-donating ethoxy group in 4-ethoxypyridine N-oxide creates a unique electronic environment that fundamentally alters its reactivity and complexation behavior compared to other 4-substituted analogs . Specifically, the substituent exerts a profound effect on the spin-spin interaction in dimeric metal complexes; for example, unsubstituted pyridine N-oxide and 4-picoline N-oxide complexes exhibit triplet ground states, whereas the 4-methoxypyridine N-oxide complex displays a singlet ground state [1]. Furthermore, the ethoxy group imparts distinct steric and electronic properties that affect its performance as a mild Lewis base catalyst, making simple substitution without re-validation of the entire synthetic or catalytic process unreliable . The compound's specific molecular structure also dictates its precise behavior in UV-spectroscopic analysis and metal coordination chemistry, where even a change from methoxy to ethoxy can alter conjugation effects and complex stability [2].

4-Ethoxypyridine N-oxide Differentiation Evidence


Magnetic Ground State in Copper Nitrate Dimers

In copper(II) nitrate dimer complexes with pyridine N-oxide ligands, the nature of the 4-substituent dictates the magnetic ground state. Unsubstituted pyridine N-oxide and 4-picoline N-oxide complexes both exhibit a triplet ground state with 2J values of 10 and 2 cm⁻¹, respectively [1]. In stark contrast, the 4-methoxypyridine N-oxide complex has a singlet ground state with a 2J value of -2 cm⁻¹ [1]. While this specific study does not include the target compound, it is a class-level inference that the ethoxy substituent, being a distinct electron-donating group, will further modify this critical magnetic property.

Coordination Chemistry Magnetic Materials EPR Spectroscopy

Synthesis Yield and Purity Protocol

A documented synthetic procedure for 4-ethoxypyridine N-oxide from 4-nitropyridine N-oxide yields the product with an output of 50-60% and a melting point of 122-123 °C, indicating a high degree of purity [1]. This protocol, involving nucleophilic substitution with ethanol and sodium hydroxide, provides a benchmark for material quality.

Organic Synthesis Process Chemistry Quality Control

Coordination Complexes with Transition Metal Nitrates

4-Ethoxypyridine N-oxide (EPNO) forms a series of well-characterized complexes with metal nitrates, exhibiting diverse coordination geometries [1]. Specifically, with CoII, NiII, and ZnII, it forms [M(EPNO)₂(O₂NO)₂] complexes with bidentate nitrato groups, while with CuII it forms [Cu(EPNO)₂(ONO₂)₂] with monodentate nitrato groups. Additionally, [Co(EPNO)₃(ONO₂)₂] involves penta-coordinated CoII, and [M(EPNO)₆](NO₃)₂ (M = Co, Ni) complexes are also formed.

Coordination Chemistry Inorganic Synthesis Spectroscopy

17O NMR Chemical Shift as Electronic Probe

The 17O NMR chemical shift of the N-oxide oxygen is a sensitive probe of the electronic effects of the 4-substituent [1]. While specific comparative data for 4-ethoxypyridine N-oxide against other analogs is not available in this abstract, the existence of this data in the primary literature establishes that the ethoxy group creates a unique electronic environment that can be quantified by this method.

NMR Spectroscopy Physical Organic Chemistry Substituent Effects

UV-Spectral Differentiation by Conjugation Effect

A comparative UV-spectroscopic and computational study on 4-substituted pyridine N-oxides revealed that conjugation with the substituent significantly influences the electronic transitions of the free and N-oxide oxygen protonated species for all derivatives except the 4-methoxy derivative [1]. This suggests that the nature of the alkoxy group (methoxy vs. ethoxy) is a critical determinant of the compound's electronic structure and spectroscopic behavior.

UV-Vis Spectroscopy Theoretical Chemistry Electronic Structure

Improved Synthetic Route via Phase-Transfer Catalysis

A patented method describes an improved synthesis for alkoxypyridine-1-oxides, including 4-ethoxypyridine N-oxide, using a phase-transfer catalyst and a base [1]. This method is contrasted with earlier procedures, such as the reaction of 4-nitropyridine-1-oxide with ethanol and potassium carbonate at elevated temperatures (East German Patent No. 69,126), which suffered from significant decomposition and low yields [1]. The new method offers the advantage of higher yields and shorter reaction times.

Process Chemistry Patent Analysis Phase-Transfer Catalysis

4-Ethoxypyridine N-oxide Application Scenarios


Tunable Magnetic Materials

The class-level inference that 4-substituents on pyridine N-oxide can invert the magnetic ground state of copper dimers from triplet to singlet makes 4-ethoxypyridine N-oxide a candidate ligand for designing new molecular magnetic materials with tailored spin-spin interactions [1].

Coordination Polymers and MOFs

The demonstrated ability of 4-ethoxypyridine N-oxide to form a variety of well-defined complexes with Co, Ni, Cu, and Zn nitrates, each with distinct stoichiometries and coordination geometries, directly supports its use as a versatile building block for constructing coordination polymers and MOFs with potentially diverse properties [1].

Antiulcer Agent Intermediate (Omeprazole Analogs)

Alkoxypyridine-1-oxides, such as 4-ethoxypyridine N-oxide, are explicitly identified in patent literature as advantageous starting materials for the synthesis of 2-(2-pyridylmethylsulfinyl)benzimidazole compounds, a class of antiulcer agents that includes omeprazole [1]. This validates its established role in a specific, high-value pharmaceutical synthetic route.

Analytical Method Development for Pyridine N-oxides

The availability of high-resolution 17O NMR and UV-Vis spectroscopic data, and the known sensitivity of these techniques to the 4-ethoxypyridine N-oxide's unique electronic structure, makes this compound a useful standard for developing analytical methods to distinguish and quantify closely related pyridine N-oxide derivatives in complex mixtures [1].

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